molecular formula C11H15ClN2O2 B8821757 4-((2-Chloroethyl)amino)-L-phenylalanine CAS No. 573704-41-3

4-((2-Chloroethyl)amino)-L-phenylalanine

Cat. No.: B8821757
CAS No.: 573704-41-3
M. Wt: 242.70 g/mol
InChI Key: XAFJYRURPKOGKM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Chloroethyl)amino)-L-phenylalanine is a phenylalanine derivative of research interest, particularly in the field of oncology and medicinal chemistry. It is structurally related to the alkylating agent Melphalan (also known as 4-[bis(2-chloroethyl)amino]-L-phenylalanine), a nitrogen mustard drug used to treat multiple myeloma and ovarian cancer . While Melphalan acts as a bifunctional alkylating agent that cross-links DNA strands—primarily at the N7 position of guanine—to disrupt DNA synthesis and transcription, leading to cell death , this mono-chloroethyl variant may serve as a key intermediate or model compound in studying the structure-activity relationships of nitrogen mustards. Its structure, featuring a single chloroethyl group, makes it a valuable subject for research into the mechanisms of alkylating agents, the development of novel anti-cancer compounds, and biochemical pathway analysis. Computational and theoretical studies, including Density Functional Theory (DFT) calculations, have been performed on similar structures to analyze their electronic properties and potential interactions with biological targets . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

573704-41-3

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-chloroethylamino)phenyl]propanoic acid

InChI

InChI=1S/C11H15ClN2O2/c12-5-6-14-9-3-1-8(2-4-9)7-10(13)11(15)16/h1-4,10,14H,5-7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

XAFJYRURPKOGKM-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)NCCCl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)NCCCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Formation as an Impurity or Degradation Product

4-((2-Chloroethyl)amino)-L-phenylalanine is recognized primarily as a process-related impurity and a degradation product of Melphalan (B128) (4-[bis(2-chloroethyl)amino]-L-phenylalanine). daicelpharmastandards.comncats.io Its presence in the final drug product must be carefully monitored and controlled.

This compound can be formed from Melphalan through several pathways:

Incomplete Synthesis: During the manufacturing of Melphalan, if the second chloroethyl arm fails to be added to the aromatic nitrogen, this compound can be carried through as a process-related impurity. This can result from incomplete hydroxyethylation or incomplete chlorination of the dihydroxy intermediate. iosrjournals.org

Photodegradation: Studies have explicitly identified this compound as a significant photodegradation product of Melphalan hydrochloride. researchgate.net Exposure to light can induce cleavage of one of the N-(2-chloroethyl) bonds. The mechanism likely differs from simple hydrolysis and may involve complex photochemical reactions.

The generation of this compound as an impurity is influenced by several factors during the synthesis and storage of Melphalan.

FactorInfluence on Impurity FormationControl Measures
Light Exposure Promotes the photodegradation of Melphalan into the mono-chloroethyl derivative and 4-amino-L-phenylalanine. researchgate.netManufacturing and storage in light-protected (amber) containers and controlled environments.
Reaction Conditions Incomplete alkylation or chlorination steps during Melphalan synthesis can lead to its formation as a process impurity. iosrjournals.orgStrict control over reaction stoichiometry, temperature, and time. In-process controls to ensure reaction completion.
pH and Temperature The stability of nitrogen mustards is generally pH and temperature-dependent, with degradation rates increasing under non-optimal conditions. nih.govpreprints.orgMaintaining optimal pH and temperature during synthesis, formulation, and storage.
Purity of Intermediates Impurities in starting materials or intermediates can carry through to the final product.Rigorous purification and characterization of all intermediates in the synthetic pathway.
Purification Inadequate final purification may fail to remove the impurity to acceptable levels.Development of robust purification methods, such as recrystallization or preparative chromatography, validated to effectively remove this specific impurity. google.com

Spectroscopic and Chromatographic Characterization in Synthetic Organic Research

Accurate identification and quantification of this compound rely on modern analytical techniques. As a key impurity of Melphalan, validated methods for its detection are crucial for quality control.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC): A specific HILIC method has been developed for the express purpose of separating and quantifying the photodegradation impurities of Melphalan, including this compound. researchgate.net This technique is well-suited for polar compounds that are poorly retained in reversed-phase chromatography.

Reversed-Phase HPLC (RP-HPLC): Stability-indicating RP-HPLC methods are also widely used to separate Melphalan from its various process-related impurities and degradation products. iosrjournals.org

A summary of a published HILIC method is provided below.

ParameterCondition
Column Atlantis HILIC (4.6 mm x 150 mm, 3 µm)
Mobile Phase 0.1 mol/L ammonium (B1175870) formate (B1220265) (pH 3.0 with formic acid) and acetonitrile (B52724) (13:87, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 260 nm
Data sourced from research on photodegradation impurities of melphalan hydrochloride. researchgate.net

Spectroscopic Methods: Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound, particularly when synthesizing it as a reference standard.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), this technique provides molecular weight information and fragmentation patterns that are crucial for identifying impurities. researchgate.net The exact molecular weight of the compound is 242.702 g/mol (for C₁₁H₁₅ClN₂O₂). ncats.io

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete structural elucidation of the molecule.

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as N-H, C=O (carboxylic acid), and aromatic C=C bonds. asianpubs.org

Molecular Mechanism of Action: Insights from Analogous Structures

Alkylation Chemistry of Monofunctional Nitrogen Mustards

The cornerstone of the chemical reactivity of nitrogen mustards is the presence of the N,N-bis(2-chloroethyl)amino group. In monofunctional analogues like 4-((2-chloroethyl)amino)-L-phenylalanine, one of the chloroethyl arms is replaced, but the fundamental reaction mechanism of the remaining arm is conserved. The process is an intramolecular cyclization that proceeds via a first-order nucleophilic substitution (SN1) reaction.

The reaction is initiated by the lone pair of electrons on the nitrogen atom attacking the adjacent carbon atom bearing the chlorine. This intramolecular attack displaces the chloride ion, a good leaving group, resulting in the formation of a highly strained, three-membered ring intermediate known as an aziridinium (B1262131) ion. biointerfaceresearch.com This cation is extremely reactive due to ring strain and the positive charge on the nitrogen atom. biointerfaceresearch.comresearchgate.net

The unstable aziridinium ion then readily reacts with any available nucleophile in a second step. This second reaction is typically a second-order nucleophilic substitution (SN2) process. In a biological system, nucleophiles are abundant and include water, but more significantly, various sites on macromolecules like DNA and proteins. The aromatic L-phenylalanine carrier group in this compound influences the reactivity of the nitrogen mustard group. The delocalization of the nitrogen's lone pair of electrons into the aromatic ring can make the initial cyclization to form the aziridinium ion more difficult compared to aliphatic mustards. acs.org

Key Steps in Monofunctional Alkylation:

Intramolecular Cyclization (SN1): The nitrogen atom displaces the chloride ion to form a reactive aziridinium cation intermediate. biointerfaceresearch.com

Nucleophilic Attack (SN2): The aziridinium ion is attacked by a nucleophile, opening the ring and forming a stable covalent bond between the mustard and the nucleophilic molecule.

Proposed Interactions with Biological Macromolecules in Model Systems

The cytotoxicity of alkylating agents is primarily attributed to their interactions with DNA. The aziridinium intermediate formed from this compound is a potent electrophile that targets electron-rich, nucleophilic sites on DNA bases. tandfonline.com

Computational and experimental studies on analogous nitrogen mustards have identified several potential sites of alkylation on DNA. nih.gov The most common target is the N7 position of guanine (B1146940), which is located in the major groove of the DNA double helix and possesses a high electron density. biointerfaceresearch.comacs.org Other potential, though less frequent, sites of alkylation include the N1 and N3 positions of adenine, and the N3 position of cytosine. nih.gov

When this compound reacts with DNA, it forms a monofunctional adduct—a single covalent bond between the chloroethyl group and a DNA base. This is often referred to as a "monoadduct". oup.com The formation of these adducts can disrupt the normal functioning of DNA, leading to mutations if not properly repaired. The presence of a bulky group attached to a DNA base can interfere with the machinery of DNA replication and transcription.

While DNA is the primary target, interactions with other biological macromolecules, such as proteins, can also occur. Nucleophilic amino acid residues in proteins (e.g., cysteine, histidine, lysine) can be alkylated, potentially leading to enzyme inactivation and disruption of cellular functions.

Table 1: Common Nucleophilic Targets for Nitrogen Mustards

Macromolecule Primary Site of Alkylation Consequence of Alkylation
DNA N7 of Guanine Formation of monoadduct, potential for DNA replication errors. biointerfaceresearch.comacs.org
N1 and N3 of Adenine Formation of monoadduct, disruption of base pairing. nih.gov
N3 of Cytosine Formation of monoadduct. nih.gov
Proteins Sulfhydryl groups (Cysteine) Enzyme inhibition, disruption of protein structure.
Imidazole ring (Histidine) Alteration of protein function.

Structure-Activity Relationship (SAR) Perspectives: Monofunctional vs. Bifunctional Analogues

Monofunctional Agents:

Mechanism: Can only form a single covalent bond (monoadduct) with a nucleophilic site on a macromolecule. oup.com

Biological Effect: The resulting DNA monoadducts can cause mutations. However, these lesions are often efficiently recognized and repaired by cellular mechanisms, such as the nucleotide excision repair (NER) system. oup.comnih.gov Consequently, monofunctional mustards are generally less cytotoxic and genotoxic than their bifunctional counterparts. oup.com

Bifunctional Agents (e.g., Melphalan (B128), Mechlorethamine):

Mechanism: The presence of two chloroethyl arms allows for a two-step alkylation process. After the first arm forms a monoadduct with DNA, the second arm can react with another nucleophilic site.

Biological Effect: This second reaction can lead to the formation of DNA cross-links. If the second alkylation occurs on the opposite strand of DNA, it forms an interstrand cross-link . If it occurs on the same strand, it forms an intrastrand cross-link . Interstrand cross-links are particularly cytotoxic because they physically prevent the separation of the DNA strands, which is essential for both replication and transcription. nih.gov These lesions are much more difficult for the cell to repair than monoadducts. nih.gov

Table 2: Comparison of Monofunctional vs. Bifunctional Nitrogen Mustards

Feature Monofunctional (e.g., this compound) Bifunctional (e.g., Melphalan)
Reactive Arms One Two
Primary DNA Lesion Monoadducts Monoadducts, Intrastrand Cross-links, Interstrand Cross-links.
Cellular Repair Efficiently repaired by NER system. oup.comnih.gov Cross-links are difficult to repair. nih.gov
Relative Potency Weaker mutagen and clastogen. oup.com Potent mutagen and clastogen. oup.com
Primary Cytotoxic Lesion N/A (low cytotoxicity) DNA Interstrand Cross-links. nih.gov

Preclinical Investigation of Biological Activity

In Vitro Cellular Studies

No specific in vitro cellular studies for 4-((2-Chloroethyl)amino)-L-phenylalanine were identified in the reviewed scientific literature.

Modulation of Cellular Proliferation and Viability in Research Models

There is no available data on the effects of this compound on the modulation of cellular proliferation and viability in research models.

Analysis of Cellular Pathway Perturbations and Signaling Events

No studies were found that analyzed the cellular pathway perturbations or signaling events specifically caused by this compound.

In Vivo Model Investigations

No specific in vivo model investigations for this compound were identified in the public domain.

Pharmacodynamic Assessments in Animal Systems

There is no available information regarding the pharmacodynamic assessments of this compound in animal systems.

Evaluation in Relevant Preclinical Disease Models

There are no published evaluations of this compound in relevant preclinical disease models.

Structure Activity Relationship Sar and Rational Design of Novel Derivatives

Impact of Chloroethyl Moiety Substitution on Biological Activity

The biological activity of 4-((2-Chloroethyl)amino)-L-phenylalanine is critically dependent on the presence and reactivity of the two chloroethyl groups attached to the amino group on the phenyl ring. This bis(2-chloroethyl)amino moiety is the pharmacophore responsible for the compound's alkylating and cytotoxic effects. The mechanism of action involves an intramolecular cyclization of one of the chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This strained three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA.

This initial reaction, or monoadduct formation, can be followed by a second, similar reaction involving the other chloroethyl group. This second alkylation can occur with another guanine base on the same or the opposite strand of DNA, leading to the formation of intra- and interstrand cross-links, respectively. These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

The substitution of the chloroethyl moieties has a profound impact on the biological activity of the molecule. Key findings from various studies on the modification of this part of the molecule are summarized below:

Number of Chloroethyl Groups: The presence of two chloroethyl groups is essential for the formation of DNA interstrand cross-links, which are considered the most cytotoxic lesions induced by this class of drugs. Monofunctional analogs, with only one chloroethyl group, are generally less potent as they can only form monoadducts with DNA, which are more readily repaired by cellular DNA repair mechanisms.

Reactivity of the Chloroethyl Group: The reactivity of the chloroethyl group can be modulated by electronic effects of the substituents on the aromatic ring. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the nitrogen atom, which can influence the rate of aziridinium ion formation. Conversely, electron-withdrawing groups can decrease this reactivity. This balance is crucial, as excessively high reactivity can lead to non-specific reactions and increased systemic toxicity, while low reactivity can result in reduced efficacy.

Amidine Group Substitution: Replacing the amino group of the L-phenylalanine moiety with an amidine group containing a thiomorpholine (B91149), indoline, or morpholine (B109124) residue has been shown to increase the anticancer properties of the drug. nih.gov These modifications can lead to derivatives with improved cytotoxicity, genotoxicity, and pro-apoptotic properties. nih.govmdpi.com

The following table summarizes the impact of certain modifications on the biological activity of this compound derivatives:

ModificationEffect on Biological ActivityReference(s)
Esterification of the carboxyl groupIncreased effectiveness and cytotoxicity nih.govresearchgate.net
Replacement of the amino group with an amidine groupIncreased cytotoxicity, genotoxicity, and pro-apoptotic properties nih.govmdpi.com
Introduction of a thiomorpholine residueHigher biological activity, including increased cytotoxic and genotoxic properties nih.gov

Role of the L-Phenylalanine Moiety in Cellular Recognition and Transport

A key feature in the rational design of this compound is the incorporation of the L-phenylalanine moiety. This amino acid acts as a carrier, facilitating the uptake of the cytotoxic nitrogen mustard into cancer cells by utilizing endogenous amino acid transport systems. This "Trojan horse" strategy aims to enhance the selectivity of the drug for rapidly dividing cells, which have a high demand for amino acids to support protein synthesis and growth.

The primary transporter responsible for the cellular uptake of this compound is the L-type Amino Acid Transporter 1 (LAT1). nih.govnih.gov LAT1 is a sodium-independent transporter that mediates the exchange of large neutral amino acids, such as leucine (B10760876) and phenylalanine, across the cell membrane. nih.gov Notably, LAT1 is often overexpressed in various types of cancer cells to meet their increased metabolic demands, making it an attractive target for drug delivery. nih.gov

The L-phenylalanine portion of the molecule is recognized by LAT1, which then transports the entire compound into the cell. nih.gov The stereochemistry of the amino acid is crucial for this recognition and transport process. The L-isomer of the compound is significantly more active than the D-isomer, highlighting the stereospecificity of the LAT1 transporter.

Several key research findings underscore the importance of the L-phenylalanine moiety and its interaction with amino acid transporters:

LAT1 Expression and Sensitivity: The level of LAT1 expression in cancer cells has been shown to correlate with their sensitivity to this compound. nih.gov Cancer cells with higher LAT1 expression tend to be more sensitive to the drug due to increased uptake.

Competitive Inhibition: The uptake of this compound can be competitively inhibited by other large neutral amino acids that are substrates for LAT1, such as leucine. This provides further evidence that the drug is transported by this specific carrier.

Reduced Uptake in Resistant Cells: Some cancer cell lines that have developed resistance to this compound have been found to have reduced expression or activity of LAT1, leading to decreased drug accumulation.

The following table summarizes the key aspects of the L-phenylalanine moiety's role in cellular transport:

FeatureRole in Cellular Recognition and TransportReference(s)
L-Phenylalanine MoietyActs as a carrier for the cytotoxic nitrogen mustard group. nih.gov
LAT1 TransporterPrimary transporter responsible for the cellular uptake of the compound. nih.govnih.gov
StereochemistryThe L-isomer is preferentially transported, leading to higher activity.
LAT1 ExpressionHigher expression in cancer cells correlates with increased drug sensitivity. nih.gov

Computational Approaches in SAR Analysis and Molecular Docking Studies

Computational methods have become increasingly valuable tools in the field of medicinal chemistry for understanding structure-activity relationships and for the rational design of new therapeutic agents. In the context of this compound and its derivatives, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to elucidate the molecular basis of their activity and to guide the design of novel analogs with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the interactions between a drug molecule and its biological targets, such as proteins or DNA.

Several molecular docking studies have been conducted to investigate the interactions of this compound and its derivatives with their targets:

Interaction with DNA: Computational modeling has been used to study the formation of complexes between derivatives of this compound and DNA. nih.gov These studies have helped to visualize how the alkylating agent binds to the minor groove of the DNA and forms covalent bonds with guanine bases.

Interaction with Cellular Proteins: Molecular docking studies have also been performed to investigate the interaction of this compound with other cellular proteins, such as the tumor suppressor protein p53. One study reported a binding affinity of -5.0 kcal/mol between the compound and p53. nih.gov

Interaction with Transporters: Researchers have used molecular docking to study the interaction of ligands, including this compound, with the LAT1 transporter. These studies aim to understand the structural requirements for ligand binding and translocation, which can aid in the design of drugs with improved transport efficiency. nih.gov

In addition to molecular docking, in silico studies have been utilized to predict the drug-like properties of newly synthesized analogs of this compound. These studies can assess various pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for the development of a successful drug. For instance, in silico studies have confirmed that newly designed analogs with modifications to the amino and carboxyl groups of the L-phenylalanine moiety possess good drug-like properties. nih.gov

The following table provides a summary of the application of computational approaches in the study of this compound and its derivatives:

Computational ApproachApplicationKey Findings/InsightsReference(s)
Molecular DockingPredicting the binding mode and affinity with DNA.Visualization of binding in the DNA minor groove and covalent bond formation. nih.gov
Molecular DockingInvestigating interactions with cellular proteins like p53.Calculated binding affinity of -5.0 kcal/mol with p53. nih.gov
Molecular DockingUnderstanding ligand interactions with the LAT1 transporter.Elucidation of structural requirements for efficient transport. nih.gov
In Silico ADME PredictionAssessing the drug-like properties of novel analogs.Confirmation of good pharmacokinetic profiles for newly designed derivatives. nih.gov

Metabolism and Biotransformation Studies in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification in Cellular and Subcellular Fractions

The metabolic stability of melphalan (B128) has been assessed in various in vitro systems, ranging from simple aqueous solutions to complex cellular and subcellular fractions. A primary characteristic of melphalan is its susceptibility to non-enzymatic hydrolysis in aqueous environments.

In cell culture medium at 37°C, melphalan has been shown to degrade with a half-life of approximately 66 minutes. nih.gov This degradation primarily occurs through the hydrolysis of its two chloroethyl groups, leading to the formation of monohydroxymelphalan and subsequently dihydroxymelphalan. nih.gov These hydrolysis products are generally considered to be less active than the parent compound.

Studies utilizing subcellular fractions, such as liver microsomes and cytosol, have provided further insights into the metabolic pathways. While hydrolysis is a significant route of degradation, enzymatic processes also play a role. Specifically, the conjugation of melphalan with glutathione (B108866) has been identified as a key metabolic pathway. This reaction is catalyzed by glutathione S-transferases (GSTs), enzymes abundant in the liver cytosol. nih.gov In vitro experiments using animal liver cytosol have demonstrated a significant enzymatic contribution to the formation of melphalan-glutathione conjugates. nih.gov However, in human melanoma cell homogenates, the enzymatic contribution to this conjugation appears to be minimal, with non-enzymatic conjugation being the predominant mechanism. nih.gov

The role of cytochrome P450 (CYP) enzymes in the metabolism of melphalan appears to be limited. While some studies have suggested a potential influence of CYP3A4 and CYP3A5 on its pharmacokinetics, hydrolysis and renal excretion are considered the major routes of elimination. nih.gov

In Vitro Metabolic Stability of Melphalan

SystemKey FindingsReference
Cell Culture Medium (37°C)Half-life of approximately 66 minutes. nih.gov
Animal Liver CytosolSignificant GST-catalyzed glutathione conjugation. nih.gov
Human Melanoma Cell HomogenatesPredominantly non-enzymatic glutathione conjugation. nih.gov
Human Liver MicrosomesMinimal metabolism observed. nih.gov

Major In Vitro Metabolites of Melphalan

MetabolitePathwaySystem of Identification
MonohydroxymelphalanHydrolysisCell Culture Medium
DihydroxymelphalanHydrolysisCell Culture Medium
Monoglutathionyl-melphalanGlutathione ConjugationAnimal Liver Cytosol
Diglutathionyl-melphalanGlutathione ConjugationAnimal Liver Cytosol

In Vivo Metabolic Fate in Animal Models

Preclinical studies in animal models have provided a broader understanding of the distribution, metabolism, and excretion of melphalan. These studies have largely confirmed the findings from in vitro systems while also revealing the potential for additional metabolic pathways.

In vivo studies in mice and dogs have indicated the presence of at least three metabolites in plasma other than the primary hydrolysis products, monohydroxymelphalan and dihydroxymelphalan. nih.gov This suggests that while hydrolysis is a major elimination pathway, other metabolic routes exist in these animal models. The exact structures of these additional metabolites have not been fully elucidated in the available literature.

The route of excretion of melphalan and its metabolites is an important aspect of its metabolic fate. A significant portion of the administered dose is excreted in the urine as unchanged drug, highlighting the role of renal clearance in its elimination. nih.gov

Influence of Metabolic Enzymes on Compound Bioavailability and Activity

The activity of metabolic enzymes, particularly glutathione S-transferases, can influence the bioavailability and cytotoxic activity of melphalan. The conjugation of melphalan with glutathione, an intracellular antioxidant, is generally considered a detoxification pathway, as the resulting conjugates are less reactive and more readily excreted.

The rate of this conjugation reaction can be a critical determinant of the amount of active melphalan available to interact with its therapeutic target, DNA. In vitro studies have shown that liver cytosol, rich in GSTs, can significantly enhance the rate of glutathione conjugation. nih.gov This suggests that the hepatic first-pass metabolism, mediated by GSTs, could potentially reduce the systemic bioavailability of orally administered melphalan.

Analytical Methodologies for Research and Characterization

Chromatographic Separation and Quantification Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating 4-((2-Chloroethyl)amino)-L-phenylalanine from impurities, starting materials, and degradation products, as well as for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. researchgate.net Reversed-phase HPLC is commonly utilized, often with a C18 analytical column. researchgate.net The separation is typically achieved using a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. Detection is frequently performed using UV spectrophotometry, for example at a wavelength of 210nm. researchgate.net

The chemical stability of this compound in aqueous solutions has been successfully studied using HPLC, allowing for the investigation of degradation kinetics under various conditions such as pH, temperature, and ionic strength. researchgate.net For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations, as has been demonstrated for the parent amino acid, phenylalanine. researchgate.net While specific methods for this compound are often proprietary or context-specific, general approaches for underivatized amino acids, including hydrophilic interaction chromatography (HILIC) and reversed-phase chromatography with or without ion-pairing reagents, can be adapted. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, typically after a derivatization step to increase the volatility and thermal stability of the amino acid derivative. Although less common than HPLC for this specific compound, GC-MS provides high separation efficiency and definitive identification through mass spectral data.

Table 1: Example HPLC Parameters for Phenylalanine Analysis This table is illustrative of typical starting conditions for method development for Phenylalanine and its derivatives.

Parameter Value
Instrument Dionex Ultimate 3000 or equivalent
Column Thermo Scientific Acclaim 120, C18, 5 µm (4.6 x 250 mm)
Guard Column Acclaim C18 guard column
Mobile Phase Buffered aqueous solution with organic modifier (e.g., Acetonitrile)
Detection Diode Array Detector (DAD) at 210 nm
Retention Time Approx. 2.62 minutes (for Phenylalanine)

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR is used to identify the different types of protons and their neighboring environments. For instance, in a study synthesizing the related compound 4-bis(2-chloroethyl)amino-L-phenylalanine, 1H NMR spectra were recorded on 80 MHz and 400 MHz instruments. asianpubs.org Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The aromatic protons typically appear as a characteristic AA'BB' system, while signals for the protons on the chloroethyl groups and the phenylalanine backbone can be assigned based on their chemical shifts and coupling patterns. asianpubs.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) mass spectrometry can be used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. asianpubs.org The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with various fragment ions that provide structural clues. For example, the mass spectrum of a synthetic intermediate might show characteristic losses of functional groups like a carboxyl group (-CO2H). asianpubs.org Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying the compound in complex mixtures.

Table 2: Key Spectroscopic Data for Structural Confirmation

Technique Application Expected Observations
1H NMR Structural verification Signals corresponding to aromatic protons (AA'BB' system), protons of the chloroethyl groups (triplets), and the α- and β-protons of the phenylalanine backbone.
Mass Spectrometry (EI) Molecular weight determination and fragmentation analysis Molecular ion peak (m/z) consistent with the molecular formula (C13H18Cl2N2O2 for the bis-chloroethyl analog), and fragment ions corresponding to the loss of specific groups. asianpubs.orgepa.gov
Infrared (IR) Spectroscopy Identification of functional groups Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=O (carboxyl), and C-Cl bonds.
UV Spectroscopy Detection and Quantification UV absorbance maxima related to the aromatic ring system.

Development of Assays for Purity and Stability Assessments in Research Samples

Ensuring the purity and stability of research samples of this compound is critical for obtaining reliable and reproducible experimental results.

Purity assessment is routinely performed using HPLC with UV detection. ncats.io By analyzing a sample chromatographically, the area of the main peak corresponding to this compound can be compared to the total area of all peaks. This "peak area percent" method provides a quantitative measure of purity. For instance, quality specifications may require a chromatographic purity of greater than a certain percentage. ncats.io Impurities that might be detected include unreacted starting materials, by-products from the synthesis, or degradation products.

Stability-indicating assays are developed to quantify the compound over time and under various storage conditions (e.g., different temperatures, pH values, and light exposure). An HPLC-based assay is ideal for this purpose as it can separate the intact compound from its degradation products. researchgate.net A stability study would involve analyzing samples at specific time points and calculating the rate of degradation. The kinetics of degradation, including the identification of major degradation products, can be thoroughly investigated. This information is crucial for establishing appropriate storage and handling procedures for research samples to maintain their integrity. researchgate.net

Future Research Directions and Unaddressed Questions

Elucidation of Novel Biological Targets and Off-Targets

The primary mechanism of 4-((2-Chloroethyl)amino)-L-phenylalanine is the alkylation of DNA, leading to inter-strand cross-links that inhibit DNA replication and transcription, ultimately causing cell death. nih.govyoutube.com However, the cellular response to this compound is complex, and resistance often develops, suggesting that biological targets beyond DNA are involved. Future research is increasingly focused on identifying these novel targets and off-target effects to understand resistance mechanisms and potentially develop synergistic therapeutic strategies.

Proteomic and metabolomic approaches have become crucial in this endeavor. Studies on melphalan-resistant multiple myeloma cell lines have revealed significant alterations in various metabolic pathways, which are not directly related to DNA alkylation. These altered pathways represent a promising area for identifying novel drug targets. nih.govnih.gov

Key areas of investigation include:

Metabolic Pathways: Proteometabolomic studies indicate that resistance to this compound is associated with changes in purine (B94841) and pyrimidine (B1678525) metabolism, the pentose (B10789219) phosphate (B84403) pathway, and glutathione (B108866) metabolism. nih.gov These findings suggest that cancer cells may adapt their metabolic processes to counteract the drug's effects. Further investigation into the specific enzymes and proteins within these pathways that interact with the compound or are modulated by its activity could reveal new therapeutic targets.

DNA-Protein Cross-Linking: Beyond DNA-DNA cross-links, this alkylating agent can induce the formation of DNA-protein cross-links. nih.gov The identities of the proteins that become cross-linked to DNA and the functional consequences of these adducts are not fully understood. Advanced proteomic techniques could be employed to identify these proteins, offering insights into previously unknown mechanisms of action and cellular repair pathways. nih.gov

Protein Alkylation: Direct alkylation of proteins is another potential off-target effect. Identifying which proteins are alkylated by this compound and how this affects their function could open new avenues for research. creative-proteomics.com This could explain some of the compound's pleiotropic effects and side effects.

Integrative data analysis combining genomics, proteomics, and metabolomics will be essential to build a comprehensive picture of the cellular response to this drug and to pinpoint novel biological targets for future therapeutic intervention. nih.gov

Advanced Synthetic Methodologies for Complex Analogues and Stereoisomers

The synthesis of this compound analogues is a critical area of research aimed at improving efficacy, reducing toxicity, and overcoming resistance. nih.govnih.gov While the original synthesis routes are well-established, modern organic chemistry offers advanced methodologies for creating more complex and stereochemically pure derivatives. chemicalbook.comasianpubs.org

Future synthetic strategies are likely to focus on:

Complex Analogues: Researchers have already demonstrated that modifying the carboxyl and amino groups of the parent molecule can lead to derivatives with enhanced cytotoxic activity. nih.govnih.gov Examples include the synthesis of methyl and ethyl esters and the replacement of the amino group with various amidine moieties containing morpholine (B109124), indoline, or thiomorpholine (B91149) rings. mdpi.comresearchgate.net A particularly innovative approach involves modifying the compound with perfluorous chains via an ester linker, creating derivatives that could potentially be activated by heat in thermo-chemotherapeutic regimens. rsc.orgnih.gov

Stereoisomers: The biological activity of this compound is known to be stereospecific, with the L-isomer being significantly more active than the D-isomer. asianpubs.org This highlights the importance of stereochemistry in its mechanism of action. Advanced synthetic methods, such as asymmetric phase-transfer catalysis, offer precise control over the stereochemistry of phenylalanine derivatives. nih.gov Applying these techniques to create a wider range of stereoisomers of the compound and its analogues could lead to the discovery of molecules with improved therapeutic indices. The development of scalable and efficient stereoselective syntheses will be crucial for exploring the full potential of these complex molecules. acs.org

The table below summarizes some of the synthetic modifications made to this compound to generate novel analogues.

Development as Research Probes and Tool Compounds for Biological Pathway Investigations

Beyond its therapeutic applications, this compound and its derivatives have significant potential as research probes and tool compounds to investigate fundamental biological processes. By modifying the molecule to include reporter groups or by using it to perturb specific pathways, researchers can gain valuable insights into cellular function and disease mechanisms.

Future developments in this area could include:

Probing Cellular Responses: Newly synthesized analogues are already being used as tool compounds to study the cellular pathways they perturb. For instance, researchers use fluorescent probes like JC-1 and Fluo-4-NW to measure changes in mitochondrial membrane potential and intracellular calcium levels, respectively, in cells treated with novel melphalan (B128) derivatives. nih.govmdpi.com This allows for a detailed investigation into the specific mechanisms of apoptosis induced by these compounds. researchgate.net Similarly, the induction of DNA damage by these analogues can be visualized and quantified using techniques like the comet assay and immunostaining for γH2AX, providing tools to study DNA damage response pathways. researchgate.netmdpi.comresearchgate.net

Fluorescently Labeled Analogues: A significant future direction is the synthesis of this compound analogues that are directly conjugated to fluorescent dyes. creative-proteomics.com Such probes would allow for direct visualization of the compound's uptake, subcellular localization, and interaction with cellular components in real-time using advanced microscopy techniques. deakin.edu.au This could provide definitive answers about its distribution and help identify its molecular targets within the cell.

Affinity-Based Probes: The development of analogues functionalized with tags for affinity purification could enable the identification of protein binding partners. By treating cell lysates with a tagged version of the compound and then pulling down the complex, researchers could use mass spectrometry to identify proteins that are either direct targets of alkylation or part of larger complexes that interact with the drug.

The use of these compounds as chemical probes will not only advance our understanding of their own mechanisms of action but also provide powerful tools for dissecting complex biological pathways implicated in cancer and other diseases. nih.gov

Q & A

Q. What are the key considerations for synthesizing melphalan in a laboratory setting, and how do reaction conditions influence isomer purity?

Melphalan synthesis involves introducing bis(2-chloroethyl)amino groups to the phenyl ring of L-phenylalanine. A critical step is controlling stereochemistry to ensure the L-isomer predominates, as its therapeutic efficacy in multiple myeloma is well-documented compared to the D-isomer . Historically, the reaction of L-phenylalanine with chloroethylamine derivatives under anhydrous conditions (e.g., dichloromethane) with alkali catalysis minimizes racemization . Post-synthesis purification via recrystallization or chromatography is essential to isolate the active L-form .

Q. How does melphalan’s alkylating mechanism impact DNA replication, and what experimental models are used to study this?

Melphalan alkylates DNA at guanine N7 positions, forming interstrand crosslinks that block replication and transcription. In vitro models like human myeloma cell lines (e.g., RPMI 8226) are used to quantify DNA adducts via HPLC-MS . Dose-response experiments should account for cell-cycle specificity (S/G2 phase susceptibility) and repair mechanisms (e.g., nucleotide excision repair). Synchrotron radiation-based X-ray absorption spectroscopy can elucidate structural changes in DNA-melphalan adducts .

Q. What are the critical parameters for designing in vivo pharmacokinetic studies for melphalan?

Melphalan exhibits variable oral bioavailability (20–90%) and biphasic elimination (initial t½: 6–8 min; terminal t½: 1–4 h) due to rapid hydrolysis and renal excretion . Studies in murine models should monitor plasma concentrations using LC-MS/MS, ensuring sampling within the first 10 minutes post-administration. Hydrolysis-resistant analogs (e.g., prodrugs) may be tested to prolong activity.

Advanced Research Questions

Q. How can researchers address contradictions in melphalan’s efficacy data across different cancer subtypes?

Discrepancies arise from tumor-specific factors like transporter expression (e.g., LAT1 for cellular uptake) and DNA repair efficiency . To resolve these, integrate RNA sequencing to profile transporter genes in patient-derived xenografts and correlate with melphalan sensitivity. Additionally, use isogenic cell lines with CRISPR-edited repair genes (e.g., ERCC1) to isolate resistance mechanisms .

Q. What advanced analytical methods are employed to quantify melphalan-DNA adducts and assess repair kinetics?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies adducts at single-nucleotide resolution. For repair kinetics, comet assays under alkaline conditions quantify crosslink persistence over time. Synchrotron-based small-angle X-ray scattering (SAXS) provides real-time structural data on DNA distortion .

Q. How does melphalan’s molecular topology influence its interaction with cellular targets, and how can this guide analog design?

Quantum mechanical calculations (e.g., DFT) reveal that melphalan’s chloroethyl groups adopt a conformation favoring covalent bonding with DNA bases. Non-covalent interactions (e.g., π-stacking with phenylalanine’s aromatic ring) stabilize pre-alkylation binding. Molecular dynamics simulations predict that substituting the chloroethyl group with fluorinated analogs may enhance electrophilicity and crosslinking efficiency .

Q. What strategies mitigate melphalan-induced toxicity in preclinical models without compromising antitumor activity?

Co-administration with thiol-based cytoprotectants (e.g., amifostine) reduces nephrotoxicity by scavenging reactive intermediates. In murine models, timed administration of N-acetylcysteine (NAC) post-melphalan infusion preserves glutathione levels in renal tissues. Pharmacokinetic modeling optimizes dosing schedules to separate tumor uptake and detoxification phases .

Methodological Notes

  • Safety and Handling : Melphalan is classified as a hazardous waste (U150) under CERCLA. Use glove boxes for synthesis and dispose of waste via incineration with alkali scrubbing to neutralize HCl byproducts .
  • Data Validation : Cross-reference in vitro findings with clinical pharmacokinetic data from IARC monographs to ensure translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.